
4-Iodo-6-phenylpyrimidine
Übersicht
Beschreibung
4-Iodo-6-phenylpyrimidin, allgemein bekannt als 4-IPP, ist eine chemische Verbindung mit der Summenformel C10H7IN2 und einem Molekulargewicht von 282,08 g/mol . Es ist vor allem für seine Rolle als Inhibitor des Makrophagen-Migrations-Inhibitionsfaktors (MIF) bekannt und wirkt als Suizid-Substrat, um die katalytischen und biologischen Funktionen von MIF zu inaktivieren .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Iodo-6-phenylpyrimidin beinhaltet typischerweise die Iodierung von 6-Phenylpyrimidin. Eine gängige Methode beinhaltet die Reaktion von 6-Phenylpyrimidin mit Iod und einem geeigneten Oxidationsmittel unter kontrollierten Bedingungen . Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Acetonitril durchgeführt, und die Temperatur wird auf Raumtemperatur bis leicht erhöhte Temperaturen gehalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von 4-Iodo-6-phenylpyrimidin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
4-Iodo-6-phenylpyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom in 4-Iodo-6-phenylpyrimidin kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Oxidation und Reduktion: Weniger häufig kann die Verbindung an Oxidations- und Reduktionsreaktionen teilnehmen, abhängig von den verwendeten Reagenzien und Bedingungen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Typische Reagenzien sind Nukleophile wie Amine oder Thiole, und die Reaktionen werden oft in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Ethanol durchgeführt.
Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können für Oxidations- bzw. Reduktionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen 4-Amino-6-phenylpyrimidin-Derivate ergeben .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-6-phenylpyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Rheumatoid Arthritis Treatment
Recent studies have demonstrated that 4-IPP exhibits significant anti-inflammatory properties, particularly in the context of rheumatoid arthritis (RA). In vitro experiments showed that 4-IPP inhibited the proliferation, migration, and invasion of fibroblast-like synoviocytes (FLSs), which are critical in RA pathology. The compound was also found to reduce the expression of pro-inflammatory cytokines and inhibit MIF-induced activation of MAPK signaling pathways (ERK, JNK, and p38) .
To enhance its therapeutic efficacy, researchers developed a delivery system using poly(lactic-co-glycolic acid) (PLGA) nanospheres. This system not only protected 4-IPP from degradation but also controlled its release, leading to improved local concentrations in inflamed tissues. In a collagen-induced RA rat model, treatment with 4-IPP-loaded PLGA nanospheres resulted in reduced joint swelling and cartilage destruction .
Head and Neck Squamous Cell Carcinoma
4-IPP has shown potential in cancer therapy by targeting MIF overexpression in head and neck squamous cell carcinomas. Studies indicated that treatment with 4-IPP inhibited the proliferation and invasiveness of SCCVII squamous carcinoma cells. The compound was effective in reducing tumor cell cycle progression and promoting apoptosis .
Osteolytic Bone Disorders
In the context of osteolytic bone disorders such as osteoporosis, 4-IPP has been demonstrated to inhibit receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis while enhancing osteoblast-mediated mineralization. This dual action was attributed to the suppression of the p65/NF-κB signaling pathway, which is crucial for osteoclast differentiation . In murine models, 4-IPP treatment mitigated bone loss associated with estrogen deficiency and protected against titanium particle-induced calvarial bone destruction .
Spinal Cord Injury Research
In studies involving spinal cord injury (SCI), administration of 4-IPP has been shown to facilitate recovery by reducing inflammation at the injury site. In a rat model, intrathecal injection of 4-IPP following SCI resulted in decreased levels of pro-inflammatory cytokines and improved functional recovery . This suggests that 4-IPP could be a valuable therapeutic agent for managing inflammation associated with spinal injuries.
Data Tables
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Rheumatoid Arthritis | Inhibits FLS proliferation; reduces pro-inflammatory cytokines | Reduced joint swelling and cartilage destruction in models |
Cancer (Head & Neck SCC) | Inhibits MIF; reduces cell cycle progression | Decreased proliferation and invasiveness of cancer cells |
Osteolytic Bone Disorders | Inhibits RANKL-induced osteoclastogenesis | Enhanced osteoblast activity; reduced bone loss |
Spinal Cord Injury | Reduces inflammation at injury site | Improved recovery and decreased cytokine levels |
Wirkmechanismus
4-Iodo-6-phenylpyrimidine exerts its effects primarily by inhibiting macrophage migration inhibitory factor (MIF). It acts as a suicide substrate, covalently modifying the N-terminal proline of MIF, thereby inactivating its catalytic and biological functions . This inhibition affects various cellular pathways, including those involved in immune responses and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Iodopyrimidin: Teilt einen ähnlichen Pyrimidinkern, aber es fehlt die Phenylgruppe, wodurch es weniger spezifisch in seiner biologischen Aktivität ist.
6-Phenylpyrimidin: Es fehlt das Iodatom, das für die inhibitorische Aktivität von 4-Iodo-6-phenylpyrimidin entscheidend ist.
Isopentenylpyrophosphat (IPP): Obwohl strukturell unterschiedlich, teilt es einige funktionelle Ähnlichkeiten in Bezug auf seine Rolle in biologischen Signalwegen.
Einzigartigkeit
4-Iodo-6-phenylpyrimidin ist aufgrund seiner spezifischen Hemmung des Makrophagen-Migrations-Inhibitionsfaktors (MIF) einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung von MIF-bezogenen Signalwegen und die Entwicklung potenzieller therapeutischer Mittel macht .
Biologische Aktivität
4-Iodo-6-phenylpyrimidine (4-IPP) is a small molecule that has garnered attention for its biological activity, particularly as an inhibitor of macrophage migration inhibitory factor (MIF). MIF is a cytokine involved in various inflammatory processes and has been implicated in cancer progression. This article reviews the biological activity of 4-IPP, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
4-IPP functions primarily as a suicide substrate for MIF, covalently modifying its N-terminal proline. This modification inhibits MIF's enzymatic activity, which is crucial for its role in promoting cancer cell migration and inflammation. Studies have demonstrated that 4-IPP is significantly more potent than the prototypical MIF inhibitor ISO-1, exhibiting an IC50 that is approximately 5 to 10 times lower in blocking MIF-dependent catalysis and cell migration in lung adenocarcinoma models .
In Vitro Studies
In vitro experiments have shown that 4-IPP effectively reduces the proliferation, migration, and invasion of fibroblast-like synoviocytes (FLSs) derived from rheumatoid arthritis (RA) patients. It also suppresses the secretion of pro-inflammatory cytokines such as COX2 and PGE2. Notably, 4-IPP was shown to inhibit the phosphorylation of MAPK pathways (ERK, JNK, and p38), which are critical in mediating inflammatory responses .
Table 1: In Vitro Effects of 4-IPP on Cellular Functions
Cellular Function | Effect of 4-IPP | Reference |
---|---|---|
Proliferation | Inhibited | |
Migration | Inhibited | |
Invasion | Inhibited | |
Pro-inflammatory Cytokines | Reduced secretion | |
MAPK Pathway Activation | Inhibited |
In Vivo Studies
In vivo studies utilizing collagen-induced rheumatoid arthritis (CIA) rat models demonstrated that 4-IPP delivered via lactic-co-glycolic acid (PLGA) nanospheres resulted in significant reductions in joint swelling and cartilage destruction. The sustained-release formulation improved local concentrations of 4-IPP at inflammatory sites, enhancing its therapeutic efficacy while maintaining a high degree of biosafety .
Table 2: In Vivo Efficacy of 4-IPP in CIA Models
Treatment Method | Outcome | Reference |
---|---|---|
PLGA Nanospheres | Reduced joint swelling | |
Daily Injection (1 mg) | Inhibited MIF activity | |
Duration | Effective over multiple days |
Case Studies
Several case studies have highlighted the potential of 4-IPP in treating inflammatory diseases and cancer:
- Rheumatoid Arthritis : A study demonstrated that local administration of 4-IPP significantly reduced synovial inflammation and cartilage destruction in RA models .
- Lung Adenocarcinoma : Research indicated that treatment with 4-IPP led to over a 50% reduction in cell migration for A549 lung adenocarcinoma cells, showcasing its potential as an anti-cancer agent .
Eigenschaften
IUPAC Name |
4-iodo-6-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCJXHNJVLUUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41270-96-6 | |
Record name | 41270-96-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.